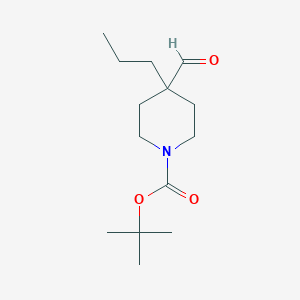

Tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO3/c1-5-6-14(11-16)7-9-15(10-8-14)12(17)18-13(2,3)4/h11H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBXKEXVOPZJMPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCN(CC1)C(=O)OC(C)(C)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 4-formyl-4-propylpiperidinecarboxylate involves several steps. One common method includes the reaction of piperidine derivatives with tert-butyl chloroformate under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production .

Chemical Reactions Analysis

Tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: It can undergo nucleophilic substitution reactions where the tert-butyl group can be replaced by other nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules.

Biology: It is used in the study of biological pathways and mechanisms.

Medicine: Research involving this compound includes drug development and pharmacological studies.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-formyl-4-propylpiperidinecarboxylate involves its interaction with specific molecular targets and pathways . It can act as a ligand, binding to receptors or enzymes and modulating their activity . The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate with analogous piperidine and pyrrolidine derivatives, focusing on structural features, synthesis routes, and key properties.

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Key Comparative Insights:

Functional Group Diversity: The formyl group in the target compound distinguishes it from analogs like the 4-methylpentyl () or trifluoromethyl () derivatives. This group enhances reactivity in aldol condensations or reductive aminations, whereas trifluoromethyl groups improve metabolic stability in drug candidates .

Synthetic Accessibility :

- The target compound lacks reported synthesis protocols, unlike Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate , which is prepared via Boc protection using di-tert-butyl carbonate and Et₃N in dioxane/water (86% yield) .

- Tert-butyl 4-(trifluoromethyl)-3',6'-dihydro-2,4'-bipyridine-1'-carboxylate () requires multi-step synthesis involving thionyl chloride and flash chromatography, highlighting the complexity of introducing fluorinated groups.

Physicochemical Properties: The target compound’s CCS values (e.g., 162.3 Ų for [M+H]⁺) are lower than those of larger analogs like the 4-methoxyphenyl-substituted pyrrolidine (MW 307.4 g/mol), suggesting a more compact conformation . Safety Profiles: Most analogs, including the target compound, lack comprehensive toxicity data. For example, Tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate () has undefined occupational exposure limits, mirroring the data gaps for the formyl-propyl derivative .

Applications: While the target compound’s applications are undocumented, analogs like the trifluoromethyl-bipyridine derivative () are used in antiviral drug synthesis, and 4-(pyridin-3-yl) derivatives () serve as kinase inhibitors.

Biological Activity

Tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate (TBFPPC) is a compound of significant interest due to its potential biological activities, particularly in neuropharmacology and inflammation. This article provides a comprehensive overview of the biological activity of TBFPPC, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

TBFPPC is characterized by its piperidine core, which is functionalized with a tert-butyl group and a formyl group at the 4-position. The molecular formula is , with a molecular weight of approximately 225.33 g/mol. Its structure can be represented as follows:

Research indicates that TBFPPC may interact with various biological pathways. It is hypothesized to influence:

- Neurotransmitter Regulation : TBFPPC may modulate the levels of neurotransmitters, potentially affecting cognitive functions and mood regulation.

- Inflammatory Response : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines, which are crucial in various inflammatory diseases.

In Vitro Studies

In vitro studies have shown that TBFPPC can significantly influence cell viability and cytokine production in astrocyte cultures exposed to amyloid beta (Aβ) peptides, which are implicated in neurodegenerative diseases such as Alzheimer's.

- Cell Viability : TBFPPC demonstrated a protective effect against Aβ-induced cytotoxicity, improving cell viability from 43.78% to 62.98% when co-treated with Aβ at a concentration of 100 µM .

- Cytokine Production : The compound reduced the production of tumor necrosis factor-alpha (TNF-α) and other inflammatory markers in astrocytes exposed to Aβ, suggesting potential neuroprotective effects .

In Vivo Studies

In vivo studies involving animal models have provided insights into the pharmacokinetics and therapeutic potential of TBFPPC:

- Scopolamine-Induced Oxidative Stress : In models of oxidative stress induced by scopolamine, TBFPPC reduced malondialdehyde (MDA) levels, indicating a decrease in lipid peroxidation . However, its efficacy was less pronounced compared to established treatments like galantamine.

| Treatment | MDA Levels (µmol/g) | Cell Viability (%) |

|---|---|---|

| Control | 0.5 | 100 |

| Scopolamine | 1.5 | 43.78 |

| TBFPPC | 1.0 | 62.98 |

| Galantamine | 0.7 | 70 |

Case Studies

Several case studies have explored the therapeutic applications of TBFPPC:

- Neuroprotection in Alzheimer's Models : A study evaluated the effects of TBFPPC on cognitive function in an Alzheimer’s disease model, showing improvements in memory retention and reduced neuroinflammation markers .

- Anti-inflammatory Effects : Another case study highlighted its role in modulating inflammatory responses in models of chronic inflammation, demonstrating significant reductions in TNF-α and interleukin levels .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize Tert-butyl 4-formyl-4-propylpiperidine-1-carboxylate, and how can reaction conditions be optimized?

Answer: Synthesis typically involves multi-step reactions starting with piperidine derivatives. For example, a triazole intermediate can be formed via cyclopropylamine and thiocyanate coupling (), followed by reaction with tert-butyl carbamate under inert conditions. Key optimizations include:

Q. How can spectroscopic techniques (NMR, FTIR, GC-MS) validate the structure and purity of this compound?

Answer:

- GC-MS : Identifies molecular ion peaks (e.g., m/z 276.1838) and fragmentation patterns ().

- FTIR-ATR : Confirms functional groups (C=O stretch at ~1700 cm⁻¹ for the ester; aldehyde C-H stretch at ~2800 cm⁻¹).

- NMR : ¹H NMR resolves propyl and formyl protons (δ 9.5–10 ppm for aldehydes; δ 1.2–1.6 ppm for tert-butyl groups).

Cross-referencing with spectral libraries ensures ≥98% purity ().

Q. What safety protocols are critical when handling this compound in the laboratory?

Answer:

- PPE : Full chemical-resistant clothing, nitrile gloves, and P95 respirators for dust control ().

- Ventilation : Use fume hoods to avoid inhalation.

- Waste Management : Segregate organic waste and dispose via licensed facilities ().

- Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid water ().

Q. How does the tert-butyl carbamate group influence the compound’s stability under acidic or basic conditions?

Answer: The tert-butyloxycarbonyl (Boc) group provides steric protection, enhancing stability against nucleophiles. However, it is labile under:

- Acidic Conditions : Cleavage via trifluoroacetic acid (TFA) or HCl in dioxane.

- Basic Conditions : Stable in mild bases (pH < 10) but degrades in strong alkalis (e.g., NaOH).

Monitor stability via HPLC to detect decomposition products ().

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of the aldehyde group in nucleophilic addition reactions?

Answer:

- DFT Calculations : Model transition states (e.g., using Gaussian) to assess activation energies for nucleophilic attack.

- HOMO-LUMO Analysis : Predicts electron-rich sites (aldehyde carbonyl as electrophilic center).

- Solvent Effects : Implicit solvent models (e.g., PCM) evaluate polarity impacts ().

Validate predictions with kinetic studies (NMR monitoring) and X-ray crystallography ().

Q. What strategies resolve contradictions in crystallographic data for this compound, such as disordered propyl chains?

Answer:

- SHELX Refinement : Use restraints (ISOR, DELU) to model anisotropic displacement parameters for disordered moieties ().

- Twinned Data : Employ TwinSolve in SHELXL for non-merohedral twinning.

- Validation Tools : Check geometry with PLATON and ADDSYM to detect missed symmetry ().

Pair with spectroscopic data to validate resolved structures.

Q. How can researchers design experiments to assess the compound’s unknown toxicological and ecological impacts?

Answer:

- In Vitro Assays : Use HepG2 cells for acute cytotoxicity (EC50) and Ames tests for mutagenicity ().

- Environmental Fate Studies : Measure biodegradability (OECD 301F) and soil mobility (column leaching tests).

- QSAR Modeling : Predict ecotoxicity using EPI Suite or TEST software ().

Prioritize endpoints lacking data (e.g., bioaccumulation potential).

Q. What advanced purification techniques address challenges in isolating by-products during synthesis?

Answer:

- Preparative HPLC : Use C18 columns with gradient elution (ACN/H2O + 0.1% TFA) to separate polar impurities.

- Crystallization : Optimize solvent mixtures (e.g., EtOAc/hexane) for selective recrystallization.

- Ion-Exchange Chromatography : Remove charged by-products (e.g., unreacted amines).

Validate purity via LC-MS and elemental analysis ().

Q. How do hydrogen-bonding interactions influence the compound’s solid-state packing and solubility?

Answer:

- Graph Set Analysis : Map hydrogen-bonding motifs (e.g., C=O⋯H-N) using Mercury software ().

- Solubility Prediction : Correlate crystal packing density with solubility parameters (Hansen solubility spheres).

- Co-Crystallization : Introduce co-formers (e.g., succinic acid) to modify packing and enhance aqueous solubility ().

Q. What mechanistic insights explain the compound’s reactivity in photochemical or catalytic reactions?

Answer:

- UV-Vis Spectroscopy : Identify λmax for photoactive transitions (e.g., n→π* in aldehydes).

- EPR Studies : Detect radical intermediates in light-induced reactions.

- Catalytic Screening : Test Pd/C or Ru complexes for hydrogenation of the aldehyde group.

Cross-reference with kinetic isotope effects (KIE) to elucidate mechanisms ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.